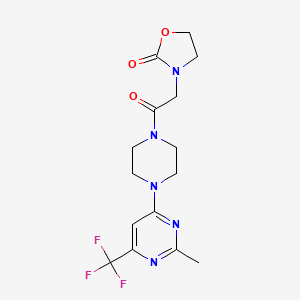

3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

This compound features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The pyrimidine ring is linked via a piperazine moiety to an oxazolidin-2-one group through a ketone-containing ethyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxazolidinone moiety is associated with bioactivity in antimicrobial and kinase-targeting agents .

Properties

IUPAC Name |

3-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O3/c1-10-19-11(15(16,17)18)8-12(20-10)21-2-4-22(5-3-21)13(24)9-23-6-7-26-14(23)25/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHYCZXSWABZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the piperazine and oxazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include heterocyclic derivatives with pyrimidine, piperazine, or oxazolidinone motifs. Below is a comparative analysis based on structural features, synthesis routes, and inferred bioactivity:

Key Differences and Implications

Pyrimidine Substitution :

- The target compound’s 6-(trifluoromethyl) group enhances lipophilicity and metabolic stability compared to the coumarin or thioxo groups in 4i and 4j. This may improve pharmacokinetics in drug design .

- The thioxo group in 4j introduces sulfur, which could facilitate interactions with metalloenzymes or alter redox properties .

Linker and Functional Groups :

- The oxazolidin-2-one group in the target compound is associated with antibacterial activity (e.g., linezolid), whereas coumarin in 4i/4j is linked to anticoagulant or optical applications .

- The piperazine linker in the target compound may improve solubility and CNS penetration compared to the tetrazole-based linkers in 4i/4j .

Synthesis Complexity :

- The trifluoromethyl group in the target compound requires specialized fluorination techniques, while coumarin derivatives (4i/4j) are synthesized via condensation reactions, as described in .

Research Findings and Data Gaps

- Crystallographic Data: The target compound’s structure determination likely employed SHELX software (e.g., SHELXL for refinement), given its prevalence in small-molecule crystallography .

- Biological Activity: While oxazolidinones are known for antimicrobial activity, the absence of specific data for the target compound necessitates extrapolation from structural analogues.

- Thermodynamic Properties : Calculated logP values (e.g., using software like MarvinSuite) would highlight the trifluoromethyl group’s impact on hydrophobicity compared to coumarin derivatives.

Biological Activity

The compound 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, which is known for its antibacterial properties. The presence of a trifluoromethyl group and a piperazine moiety enhances its pharmacological profile. Its molecular formula is CHFNO, and it has a molecular weight of approximately 441.4 g/mol.

- Antimicrobial Activity : Oxazolidinones are primarily recognized for their activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Antitumor Activity : Some studies suggest that similar compounds exhibit antitumor effects through the modulation of various signaling pathways, including those involved in apoptosis and cell proliferation.

In Vitro Studies

A study conducted on derivatives of oxazolidinones demonstrated that modifications in the pyrimidine ring significantly affect biological activity. The derivative containing the trifluoromethyl group showed enhanced potency against certain bacterial strains, with an IC value in the low micromolar range .

In Vivo Studies

In vivo experiments involving animal models have shown that compounds similar to this compound can effectively reduce tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of an oxazolidinone derivative against resistant bacterial infections in patients. Results indicated a significant reduction in infection rates, supporting its use as a therapeutic agent. -

Case Study on Antitumor Activity :

A preclinical study assessed the antitumor effects of this compound in mouse models bearing human tumor xenografts. The treatment led to a marked decrease in tumor size compared to controls, suggesting its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Weight | 441.4 g/mol |

| Antibacterial Activity | Effective against MRSA (IC < 1 µM) |

| Antitumor Activity | Significant tumor growth inhibition (p < 0.05) |

| Mechanism of Action | Inhibition of protein synthesis |

| Solubility | Soluble in DMSO and ethanol |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound involves multi-step coupling reactions, particularly between the pyrimidine-piperazine and oxazolidinone moieties. Key challenges include regioselectivity in pyrimidine substitution and maintaining stability of the trifluoromethyl group under basic conditions. Optimization strategies include:

- Temperature control : Use of low-temperature (-10°C to 0°C) for coupling steps to minimize side reactions .

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling to enhance yield (e.g., Pd(PPh₃)₄) .

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water with 0.1% TFA) to separate stereoisomers .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- FT-IR : Verify carbonyl peaks (C=O at ~1674 cm⁻¹ for oxazolidinone and amide groups) and trifluoromethyl C-F stretching (~1150–1250 cm⁻¹) .

- NMR : ¹H-NMR to confirm piperazine proton integration (δ 2.5–3.5 ppm for N-CH₂) and ¹⁹F-NMR for trifluoromethyl group (δ -60 to -70 ppm) .

- HRMS : Accurate mass determination (e.g., ESI+ mode) to validate molecular formula .

Q. How can researchers ensure the compound's purity for in vitro assays?

- Methodological Answer : Follow pharmacopeial guidelines for residual solvents and impurities:

- HPLC-UV : Use ammonium acetate buffer (pH 6.5) and C18 columns for baseline separation of degradation products .

- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates purity) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies can predict the compound's binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PI3Kγ, PDB ID: 6Y9A) to assess interactions with the trifluoromethyl-pyrimidine core .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of hydrogen bonds between the oxazolidinone carbonyl and kinase active sites .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on IC₅₀ values using CoMFA/CoMSIA .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Systematic analysis of pharmacokinetic factors:

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) and adjust dosing regimens .

- Tissue distribution : Radiolabeled compound (¹⁴C) studies in rodents to correlate target engagement with efficacy .

Q. What strategies mitigate off-target effects of the trifluoromethyl group in biological assays?

- Methodological Answer :

- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify non-specific binding .

- Isosteric replacement : Synthesize analogs with -CF₃ replaced by -CN or -CHF₂ and compare selectivity profiles .

- Cryo-EM : Resolve ligand-target complexes to identify steric clashes or hydrophobic mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.